molecular formula C10H24AlNO12 B576658 Aloglutamol CAS No. 13755-41-4

Aloglutamol

Katalognummer B576658
CAS-Nummer: 13755-41-4
Molekulargewicht: 377.279
InChI-Schlüssel: GJJYZOBRHIMORS-GQOAHPRESA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aloglutamol is an antacid, an aluminium compound . It is a salt of aluminium, gluconic acid, and tris . It is usually given orally in doses of 0.5 to 1 g . Proprietary names include Altris, Pyreses, Tasto, and Sabro .


Molecular Structure Analysis

Aloglutamol has a molecular formula of C10H24AlNO12 . Its molecular weight is 377.2786 g/mol . The structure of Aloglutamol includes an aluminium atom, gluconic acid, and tris .


Chemical Reactions Analysis

Aloglutamol can interact with other drugs, causing a decrease in their absorption, which results in a reduced serum concentration and potentially a decrease in efficacy . For example, it can interact with Acetaminophen, Acetophenazine, Alendronic acid, Alimemazine, Allopurinol, Amphetamine, Amprenavir, and Asunaprevir .


Physical And Chemical Properties Analysis

Aloglutamol has a molecular weight of 377.28 g/mol . Its molecular formula is C10H24AlNO12 . It has a hydrogen bond donor count of 11 and a hydrogen bond acceptor count of 13 . Its rotatable bond count is 7 . The exact mass is 377.1113886 g/mol .

Wissenschaftliche Forschungsanwendungen

  • Phosphate-Binding Properties in Uremic Patients on Dialysis : Aloglutamol showed effectiveness in treating hyperphosphatemia in uremia. It led to increased predialysis calcium, decreased serum phosphate and alkaline phosphatase levels, normalized Ca x PO4, and alleviated symptoms like itch, muscular weakness, and constipation. Notably, it had good taste and no side effects (Bonanno, Tonini, & De Marinis, 1978).

  • GAD Treatment in Type 1 Diabetes : Studies on alum formulated glutamic acid decarboxylase GAD65 (GAD-alum) treatment in children and adolescents with recent-onset type 1 diabetes found a significant preservation of residual insulin secretion after 4 years, especially in patients treated within 6 months of diagnosis. No treatment-related serious adverse events were reported (Ludvigsson et al., 2011); (Ludvigsson, Chéramy, Axelsson, Pihl, Åkerman, & Casas, 2014).

  • Nephrotoxicity Study Using Gentamicin : Research on gentamicin's nephrotoxic potential showed a biphasic pattern of enzyme excretion, indicating cellular damage at high concentrations (Obatomi & Plummer, 1995).

  • Fermentative Production of l-Alanyl-l-Glutamine : A novel method for fermentative production of l-Alanyl-l-Glutamine (Ala-Gln) using Escherichia coli expressing l-amino acid α-ligase was developed. This method highlighted Ala-Gln's clinical and nutritional importance (Tabata & Hashimoto, 2007).

  • Glutamic Acid Decarboxylase (GAD) Vaccine in Type 1 Diabetes : Immunisation with GAD formulated with aluminum hydroxide (GAD-alum) in patients with recent-onset type 1 diabetes showed no alteration in the loss of insulin secretion over 1 year, indicating challenges in translating antigen-based therapy to human autoimmune diseases (Wherrett et al., 2011).

  • Aluminum Effects on Nitrogen Uptake in Maize : Study on aluminum's effect on nitrogen uptake and assimilating enzymes in maize genotypes showed that aluminum inhibited NO3− and NH4+ uptake, decreasing shoot dry matter yield and affecting nutrient accumulation (Purcino et al., 2003).

  • Antidepressant Effects of Ketamine in Depressed Patients : This study suggested a potential role for NMDA receptor-modulating drugs in treating depression (Berman et al., 2000).

  • Synthesis of Biomaterial for Sepsis Treatment in Rats : Research on synthesizing glutamine (GLN) and L-Tyrosine into AL-GLN synthetic biomaterials explored their protective effect on myocardium in sepsis symptoms (Zhou, Liu, Sun, & Wang, 2020).

  • Glutaminolysis in Head and Neck Squamous Cell Carcinoma : This study indicated that glutamate and glutaminolysis are involved in head and neck cancer metabolism and stemness regulation (Kamarajan et al., 2017).

Wirkmechanismus

The specific mechanism of action for Aloglutamol is not available .

Eigenschaften

IUPAC Name

aluminum;2-amino-2-(hydroxymethyl)propane-1,3-diol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;dihydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.C4H11NO3.Al.2H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;5-4(1-6,2-7)3-8;;;/h2-5,7-11H,1H2,(H,12,13);6-8H,1-3,5H2;;2*1H2/q;;+3;;/p-3/t2-,3-,4+,5-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJYZOBRHIMORS-GQOAHPRESA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C(C(CO)(CO)N)O.[OH-].[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24AlNO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601027584
Record name Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aloglutamol

CAS RN

13755-41-4
Record name Aloglutamol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(hydroxymethyl)aminomethanegluconate dihydroxyaluminate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601027584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALOGLUTAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I670EI8M2N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of Tasto (Aloglutamol)?

A1: Tasto functions as a phosphate binder. [] It binds to phosphate in the gut, preventing its absorption into the bloodstream.

Q2: What are the downstream effects of Tasto's phosphate-binding activity?

A2: By reducing phosphate levels, Tasto can help normalize serum calcium levels, decrease elevated alkaline phosphatase levels, and alleviate symptoms associated with hyperphosphatemia in uremia, such as itching, muscle weakness, and constipation. []

Q3: What is the molecular formula and weight of Tasto?

A3: The provided research papers do not explicitly state the molecular formula or weight of Tasto (Aloglutamol). Further research in chemical databases or literature is recommended for this information.

Q4: Is there any spectroscopic data available for Tasto?

A4: The provided research papers do not include spectroscopic data for Tasto.

Q5: How does Tasto perform under various conditions (e.g., pH, temperature)?

A5: The provided research papers do not provide specific details on the performance of Tasto under various conditions.

Q6: Does Tasto exhibit any catalytic properties?

A6: Based on the available research, Tasto's primary function is phosphate binding, and there is no mention of catalytic properties. []

Q7: Have any computational studies been conducted on Tasto?

A7: The provided research papers do not mention any computational studies, simulations, or QSAR models related to Tasto.

Q8: How do structural modifications of Tasto affect its phosphate-binding activity?

A8: The research papers do not discuss the SAR of Tasto or the impact of structural modifications on its activity.

Q9: What is the stability profile of Tasto under various storage conditions?

A9: The provided research papers do not provide information on the stability of Tasto under different storage conditions.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Tasto?

A11: The provided research papers primarily focus on Tasto's phosphate-binding effects in uremic patients undergoing dialysis and do not delve into detailed ADME profiles. []

Q11: Have any cell-based assays or animal models been used to study Tasto?

A12: The research papers primarily discuss clinical observations in uremic patients undergoing dialysis. While they mention positive outcomes like increased pre-dialysis calcium levels and decreased serum phosphate and alkaline phosphatase, they do not detail specific in vitro or in vivo studies. []

Q12: Are there any known resistance mechanisms associated with Tasto?

A12: The research papers do not discuss any resistance mechanisms related to Tasto.

Q13: What is the safety profile of Tasto based on available data?

A14: While the research suggests that Tasto is generally well-tolerated in uremic patients undergoing dialysis and exhibits a good taste, further research is needed to establish a comprehensive safety profile. []

Q14: Are there any specific drug delivery strategies employed with Tasto?

A14: The research papers do not discuss specific drug delivery strategies for Tasto.

  1. [Use of Aloglutamol in uremic patients on dialysis (author's transl]. ()

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.